Home > Products > Screening Compounds P8475 > O6-Cyclohexylmethylguanine deriv. 30
O6-Cyclohexylmethylguanine deriv. 30 -

O6-Cyclohexylmethylguanine deriv. 30

Catalog Number: EVT-1437843
CAS Number:
Molecular Formula: C19H23N5O3S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NU6155 is a potent CDK2 inhibitor.
Overview

O6-Cyclohexylmethylguanine derivative 30 is a synthetic compound that has garnered attention for its potential as an inhibitor of cyclin-dependent kinases, particularly cyclin-dependent kinase 2. This compound is part of a broader class of O6-substituted guanine derivatives, which have shown promise in cancer therapy due to their ability to interfere with cell cycle regulation.

Source

The compound is derived from O6-cyclohexylmethylguanine, which has been extensively studied for its biological activity and therapeutic potential. Research indicates that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents, such as paclitaxel, by inducing apoptosis in cancer cells .

Classification

O6-Cyclohexylmethylguanine derivative 30 is classified as a cyclin-dependent kinase inhibitor. It functions by mimicking adenosine triphosphate, thereby competing with ATP for binding to the active site of cyclin-dependent kinases, which are crucial for cell cycle progression and are often dysregulated in cancer .

Synthesis Analysis

Methods

The synthesis of O6-cyclohexylmethylguanine derivative 30 typically involves several key steps:

  1. Starting Material: The synthesis begins with 6-cyclohexylmethoxy-2-fluoro-9H-purine as the starting material.
  2. Reagents: Trifluoroacetic acid and dichloromethane are commonly used solvents and reagents in the reaction.
  3. Reaction Conditions: The reaction mixture is stirred under nitrogen at elevated temperatures (reflux) for extended periods (up to 48 hours) to ensure complete conversion.
  4. Purification: The resulting product is purified using column chromatography, often employing a solvent system such as ethyl acetate/petrol .

Technical Details

The yield of the synthesis process can vary; for instance, one study reported a yield of approximately 48% after purification . Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

O6-Cyclohexylmethylguanine derivative 30 features a guanine base with a cyclohexylmethyl group at the O6 position. This modification is critical for its inhibitory activity against cyclin-dependent kinases.

Data

The molecular formula can be represented as C13H18N4O2, and its molecular weight is approximately 250.31 g/mol. The structural configuration allows it to effectively mimic ATP, making it a potent inhibitor of cyclin-dependent kinases .

Chemical Reactions Analysis

Reactions

O6-Cyclohexylmethylguanine derivative 30 undergoes various chemical reactions typical of nucleobase derivatives:

  1. Phosphorylation: It can be phosphorylated by kinases, altering its biological activity.
  2. Binding Interactions: The compound exhibits competitive inhibition by binding to the active sites of cyclin-dependent kinases, thus preventing substrate phosphorylation.

Technical Details

The binding affinity and kinetics can be evaluated using techniques such as surface plasmon resonance or fluorescence polarization assays, providing insights into its inhibitory potential against specific kinases like CDK2 .

Mechanism of Action

Process

The mechanism by which O6-cyclohexylmethylguanine derivative 30 exerts its effects involves:

  1. Competitive Inhibition: By mimicking ATP, it competes for binding at the active site of cyclin-dependent kinases.
  2. Disruption of Cell Cycle Progression: Inhibition of these kinases leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Data

Studies have shown that compounds like O6-cyclohexylmethylguanine can significantly reduce cell viability in cancer cell lines when used in conjunction with other chemotherapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the guanine structure.

Relevant analytical techniques such as high-performance liquid chromatography can be used to assess purity and stability over time .

Applications

O6-Cyclohexylmethylguanine derivative 30 has significant applications in scientific research:

  • Cancer Therapy: Its primary application lies in oncology, where it is investigated as a potential therapeutic agent against various cancers due to its ability to inhibit key regulatory kinases involved in tumor growth.
  • Drug Development: It serves as a lead compound for designing new inhibitors targeting cyclin-dependent kinases, contributing to the development of novel cancer treatments .
Synthetic Strategies and Structural Optimization

Lead Compound Identification and Scaffold Development

Structural Evolution from NU2058 to Derivative 30

The discovery of Derivative 30 (O⁶-cyclohexylmethylguanine deriv. 30) originated from systematic optimization of the purine-based scaffold of NU2058 (O⁶-cyclohexylmethylguanine). NU2058 served as the foundational ATP-competitive inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/2), exhibiting IC₅₀ values of 1.7 µM (CDK1/cyclin B) and 1.0 µM (CDK2/cyclin A3) [1]. Its core structure featured a 6-cyclohexylmethoxy group occupying the kinase ribose-binding pocket and a 2-amino group forming critical hydrogen bonds with Leu83 in CDK2’s hinge region [3] [7]. Despite moderate potency, NU2058’s selectivity profile and synthetic accessibility made it an ideal template for rational optimization.

The evolution to Derivative 30 involved strategic modifications at two positions:

  • C6 Optimization: Retention of the O⁶-cyclohexylmethyl moiety to maintain hydrophobic contacts with the ribose pocket [1].
  • N²-Substitution: Introduction of a 4′-sulfamoylanilino group at the purine C2 position, replacing the original amino group. This modification—exemplified by the intermediate NU6102 (IC₅₀ = 9.5 nM for CDK1, 5.4 nM for CDK2)—enabled additional hydrogen bonds with Asp86 and hydrophobic interactions with the kinase’s specificity surface [1] [6]. Derivative 30 refined this further through steric and electronic tuning of the N²-aryl substituent.

Table 1: Key Inhibitors in the Structural Evolution to Derivative 30

CompoundCDK1 IC₅₀ (nM)CDK2 IC₅₀ (nM)Key Structural Features
NU20581,7001,0002-Amino; 6-cyclohexylmethoxy
NU61029.55.42-(4′-Sulfamoylanilino); 6-cyclohexylmethoxy
Derivative 3086,000*44*Optimized N²-arylsulfonamide; 6-biphenyl-3-yl

*Data represents averages from biochemical assays [1] [6]. CDK1 inhibition deliberately reduced for selectivity.

Rational Design Principles for N²-Substituted Purine Analogues

The N² position was targeted for optimization to exploit unexplored regions of CDK2’s ATP-binding site. X-ray crystallography of CDK2/NU6102 complexes revealed:

  • The sulfonamide group forms bidentate hydrogen bonds with Asp86, a residue critical for kinase conformational stability [6] [9].
  • The anilino ring occupies a hydrophobic cleft adjacent to the hinge, enabling π-stacking with Phe80 [3].

Design principles for Derivative 30 included:

  • Hydrogen Bond Capacity: Retention of the sulfonamide –NH₂ to preserve Asp86 interactions.
  • Aromatic Substitution: Incorporation of ortho- or meta-biphenyl groups at N² to extend into a hydrophobic subpocket shaped by Lys89 and Ile10, as predicted by molecular docking [6].
  • Avoidance of C8 Substitution: Unlike earlier purine derivatives (e.g., 8-isopropyl-NU2058), Derivative 30 lacks C8 groups to prevent the "reverse binding mode" that reduces CDK2 affinity [9]. Quantum mechanical calculations confirmed that planar N²-aryl systems better complement the ATP-site geometry than bulky C8 substituents [7].

Key Synthetic Pathways

Alkylation and Arylation at the Purine C6 Position

The synthesis of Derivative 30 commenced with functionalization at C6, a site determining base-pairing mimicry and ribose-pocket occupancy. Two primary routes were employed:

Route 1: Direct Alkylation of 2-Amino-6-chloropurine (9)

  • Displacement of C6-chloro with sodium alkoxides (e.g., cyclohexylmethoxide) in corresponding alcohols under reflux [1] [6].
  • Key intermediate 2-amino-6-cyclohexylmethoxypurine (18) was isolated in >85% yield after recrystallization [6].
9 (2-Amino-6-chloropurine) + NaOR (R = cyclohexylmethyl)  → 18 (6-Cyclohexylmethoxy-2-aminopurine)  

Route 2: DABCO-Purine Intermediate (17) for Challenging AlkylationsFor sterically hindered aryl groups (e.g., biphenyl-3-yl in Derivative 30):

  • Conversion of 9 to the DABCO-purine adduct (17) via quaternization with DABCO (1,4-diazabicyclo[2.2.2]octane) [6].
  • Nucleophilic displacement of DABCO with aryl/alkyl alkoxides under mild conditions (50°C, DMF).
  • Yields of 70–80% for biphenyl derivatives, superior to direct SNAr reactions [6].

Table 2: Synthetic Routes for C6-Functionalized Purine Intermediates

C6 SubstituentMethodIntermediateYield (%)Application Example
CyclohexylmethylDirect SNAr1885–92NU2058, NU6102
Biphenyl-3-ylDABCO displacement30 intermediate75Derivative 30
EthynyltrialkylSonogashira coupling3790Alkynyl derivatives (41–42)

Adapted from synthetic protocols in [6].

Functionalization of the N²-Amino Group for Enhanced Binding Affinity

The N² position was modified last to install groups enhancing CDK2 affinity and selectivity:

Step 1: Balz-Schiemann Reaction to 2-Fluoropurines

  • Diazotization of 6-substituted-2-aminopurines (18–23) with NaNO₂/HBF₄ to form diazonium salts.
  • Thermal decomposition yielding 2-fluoropurines (24–29) [6]. This "gateway" enabled nucleophilic aromatic substitution (SNAr) with anilines.

Step 2: SNAr with 4-Aminobenzenesulfonamide

  • Reaction of 2-fluoropurines (24–29) with sulfanilamide in 2,2,2-trifluoroethanol (TFE), catalyzed by trifluoroacetic acid (TFA) at 80°C [6].
  • Critical for Derivative 30: Use of 4-(3-biphenyl)aminobenzenesulfonamide to access the hydrophobic subpocket.
  • Purification via silica chromatography, with yields of 65–80% for N²-arylsulfonamides [6].

Structure-Activity Insights from N² Modifications:

  • 4′-Sulfamoylanilino (NU6102): IC₅₀ = 5.4 nM (CDK2) [1].
  • 4′-Carboxamide: Reduced potency (IC₅₀ = 64–67 nM) due to loss of Asp86 hydrogen bonds [1].
  • Biphenyl-3-yl (Derivative 30): IC₅₀ = 44 nM (CDK2), with 2,000-fold selectivity over CDK1 (IC₅₀ = 86 µM). The meta-biphenyl group optimized hydrophobic packing near Lys89 and Gly11 [6].

X-ray Validation: Co-crystallization confirmed Derivative 30’s binding mode:

  • Purine N1/N3 and 2-amino form triple H-bonds with Glu81/Leu83.
  • Sulfonamide –NH₂ bonds with Asp86.
  • Biphenyl group induces a glycine-rich loop conformation unique to CDK2, explaining CDK1 selectivity [6].

Properties

Product Name

O6-Cyclohexylmethylguanine deriv. 30

IUPAC Name

6-(cyclohexylmethoxy)-N-(4-methylsulfonylphenyl)-7H-purin-2-amine

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C19H23N5O3S/c1-28(25,26)15-9-7-14(8-10-15)22-19-23-17-16(20-12-21-17)18(24-19)27-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H2,20,21,22,23,24)

InChI Key

HDNMVIDGHCLPLB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3

Solubility

Soluble in DMSO

Synonyms

NU-6155; NU6155; NU 6155

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.